Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate
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Overview
Description
Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate is a chemical compound with the molecular formula C13H14N4O4S and a molecular weight of 322.345 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, a sulfonyl group, and a phenylcarbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base to form the intermediate ethyl 4-aminobenzenesulfonylcarbamate. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of a leaving group with a nucleophile.
Scientific Research Applications
Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-pyrimidinylamino)sulfonyl)benzoate
- Methyl 4-((2-pyrimidinylamino)sulfonyl)phenylcarbamate
- Ethyl 4-((2-pyrimidinylamino)sulfonyl)phenylacetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-21-13(18)16-10-4-6-11(7-5-10)22(19,20)17-12-14-8-3-9-15-12/h3-9H,2H2,1H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGRRSBXPMGGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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